Molecular weight and formula of N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide
Molecular weight and formula of N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide
An In-Depth Technical Guide to N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide (CAS: 1713602-56-2)
Executive Summary
This technical guide provides a comprehensive scientific overview of the heterocyclic compound N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide. Designed for researchers, medicinal chemists, and drug development professionals, this document details the core molecular properties, outlines a plausible synthetic pathway, and discusses the analytical methodologies required for its characterization. Furthermore, it contextualizes the scientific interest in this molecule by exploring the well-established biological relevance of its constituent pyrrolidine and furan scaffolds. The synthesis and protocols described herein are based on established chemical principles and analogous reactions reported in peer-reviewed literature, providing a robust framework for the practical investigation of this compound.
Core Molecular Properties
N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide is a unique molecule integrating three key chemical motifs: a saturated five-membered pyrrolidine ring, an aromatic furan ring, and a flexible acetamide linker. The pyrrolidine moiety introduces a stereocenter at its C2 position, meaning the compound can exist as different stereoisomers. The combination of these structural features results in a molecule with potential for diverse biological interactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1713602-56-2 | [1] |
| Molecular Formula | C11H16N2O2 | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| IUPAC Name | N-((5-(pyrrolidin-2-yl)furan-2-yl)methyl)acetamide |
| InChI Key | FITDSXOCNDKUDE-UHFFFAOYSA-N | |
Caption: 2D Chemical Structure of the title compound.
Rationale for Scientific Interest: The Pyrrolidine and Furan Scaffolds in Medicinal Chemistry
The scientific rationale for investigating N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide stems from the well-documented importance of its core structures in drug discovery. Both pyrrolidine and furan are considered "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets.
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and stereochemical diversity into a molecule.[2][3] This non-planar, saturated heterocycle allows for precise spatial orientation of substituents, which can be critical for optimizing interactions with enantioselective protein binding sites.[3] Pyrrolidine derivatives are found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and CNS-modulating properties.[2][4]
Similarly, the furan ring is a valuable subunit in pharmaceutical chemistry.[5] As an electron-rich aromatic system, it can participate in various non-covalent interactions with biological macromolecules. The combination of furan and pyrrolidine motifs has been explored in the development of potent therapeutic agents. For instance, compounds incorporating these linked heterocycles have shown promise as inhibitors of HIV integrase[6] and as modulators of the ST2/IL-33 protein-protein interaction, a key pathway in graft-versus-host disease.[7] This history of bioactivity makes novel derivatives like N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide compelling candidates for screening and lead optimization programs.
Proposed Synthetic Pathway and Methodologies
While a specific, dedicated synthesis for N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide is not prominently documented, a chemically sound and efficient pathway can be constructed based on established, analogous reactions. The proposed route involves a two-step sequence: a reductive amination to form the key amine intermediate, followed by a standard N-acetylation.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol 4.1: Synthesis of Boc-Protected Amine Intermediate
This protocol outlines the reductive amination of a Boc-protected furan-2-carbaldehyde. The use of a Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen is crucial to prevent side reactions and ensure regioselectivity.
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Dissolution: Dissolve 5-(N-Boc-pyrrolidin-2-yl)furan-2-carbaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Stirring: Stir the mixture at room temperature for 2-3 hours to facilitate the formation of the imine intermediate. Monitor the reaction by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Causality: NaBH4 is a mild reducing agent that selectively reduces the imine to the desired amine without affecting the furan ring or the Boc protecting group. Portion-wise addition controls the exothermic reaction.
-
-
Quenching and Extraction: After stirring for an additional hour at room temperature, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure [5-(N-Boc-pyrrolidin-2-yl)furan-2-yl]methanamine.
Experimental Protocol 4.2: Acetylation and Deprotection
This protocol details the final two steps: N-acetylation of the primary amine and subsequent removal of the Boc protecting group.
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Acetylation: Dissolve the amine intermediate (1.0 eq) in dichloromethane (DCM) and add pyridine (2.0 eq). Cool the solution to 0 °C. Add acetic anhydride (1.2 eq) dropwise.
-
Causality: Pyridine acts as a base to neutralize the acetic acid byproduct, driving the acetylation reaction to completion.
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-
Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract the product into DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate and concentrate to yield the Boc-protected final product.
-
Deprotection: Dissolve the crude product from the previous step in DCM. Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.
-
Self-Validation: Monitor the deprotection by TLC until the starting material is fully consumed. The product spot should be significantly more polar.
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-
Final Purification: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with saturated sodium bicarbonate. Extract the final product with ethyl acetate. Dry the organic layers, concentrate, and purify by chromatography or recrystallization to obtain N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide.
Analytical Characterization and Validation
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Based on data from analogous compounds, the following proton (¹H) and carbon (¹³C) signals are predicted.[7][8]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Acetyl CH₃ | ~1.9 - 2.1 (s, 3H) | ~23 | Sharp singlet characteristic of an acetyl methyl group. |
| Pyrrolidine CH₂ | ~1.6 - 2.2 (m, 4H) | ~25, ~33 | Complex multiplets for the two methylene groups on the pyrrolidine ring. |
| Pyrrolidine CH | ~3.2 - 3.5 (m, 1H) | ~58 | Signal corresponding to the stereocenter proton adjacent to the furan ring. |
| Methylene Bridge CH₂ | ~4.3 - 4.5 (d, 2H) | ~36 | Doublet due to coupling with the adjacent NH proton. |
| Furan CH | ~6.1 - 6.3 (d, 1H) | ~107 | Furan proton adjacent to the pyrrolidine substituent. |
| Furan CH | ~6.3 - 6.5 (d, 1H) | ~110 | Furan proton adjacent to the methylene linker. |
| Furan C (quaternary) | - | ~150, ~155 | Two quaternary carbons of the furan ring. |
| Carbonyl C=O | - | ~170 | Carbonyl carbon of the acetamide group. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The calculated exact mass for C11H16N2O2 is 208.1212. The observed mass should be within a 5 ppm error. Common fragmentation patterns would likely involve the cleavage of the C-N bond of the acetamide or the bond between the furan and pyrrolidine rings.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or TFA) is a suitable starting point. Purity should be assessed by integrating the peak area at an appropriate UV wavelength (e.g., 254 nm), and should ideally be >95% for use in biological assays.
Conclusion and Future Directions
This guide provides a detailed technical framework for the synthesis and characterization of N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide. The proposed synthetic route is robust and relies on well-established chemical transformations. The inherent biological relevance of the pyrrolidine and furan scaffolds suggests that this compound is a meritorious candidate for inclusion in screening libraries for a wide range of therapeutic targets.[2][5] Future work should focus on the stereoselective synthesis to isolate individual enantiomers and evaluate their differential biological activities, a critical step in modern drug development.
References
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Zhang, Y., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. European Journal of Medicinal Chemistry. Available at: [Link]
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Kim, S., et al. (2001). Dicaffeoyl- or digalloyl pyrrolidine and furan derivatives as HIV integrase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Caputo, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Goud, E. (2023). Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. Available at: [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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Askar, A. A., et al. (2016). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica. Available at: [Link]
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Sadieva, A.F., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
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